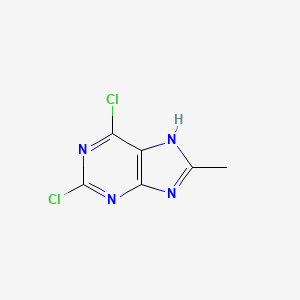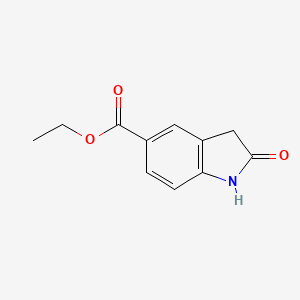
2-オキソインドリン-5-カルボン酸エチル
説明
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .
科学的研究の応用
抗腫瘍剤
2-オキソインドリン-5-カルボン酸エチル: 誘導体は、潜在的な抗腫瘍剤として合成され、評価されてきました。 これらの化合物、特にアセトヒドラジドは、結腸がん、前立腺がん、肺がんを含むさまざまなヒトがん細胞株に対して顕著な細胞毒性を示しました . これらの化合物は、アポトーシスと呼ばれるプログラム細胞死の一種を誘導し、これは抗がん療法における有望なアプローチです .
アポトーシスの誘導
2-オキソインドリン-5-カルボン酸エチル誘導体の持つアポトーシス誘導能力は、がん治療において重要です。 これらの化合物は、がん細胞を細胞周期のS期に蓄積させ、後期細胞アポトーシスを大幅に誘導することにより、がん細胞の死につながります . このプロセスは、がん細胞を排除し、腫瘍の増殖を防ぐために不可欠です。
細胞周期の調節
研究によると、2-オキソインドリン-5-カルボン酸エチルの特定の誘導体は、腫瘍細胞の細胞周期に影響を与える可能性があります。 これらの化合物は細胞をS期に蓄積させることにより、細胞周期の正常な進行を妨げることができ、これはがん細胞の増殖を阻害する効果的な戦略です .
生物活性化合物の合成
2-オキソインドリン-5-カルボン酸エチルを含むインドール誘導体は、天然物や医薬品に広く見られます。 それらは細胞生物学において重要な役割を果たし、がんや細菌感染症など、さまざまな疾患の治療のための生物活性化合物の合成に使用されます .
抗がん療法のための分子標的
2-オキソインドリン-5-カルボン酸エチルの分子構造により、細胞のアポトーシス経路に関与する特定のタンパク質を標的とする分子を設計できます。 この精密標的化は、より効果的な抗がん療法を開発するために不可欠です .
化学研究と創薬
重要なヘテロ環系として、2-オキソインドリン-5-カルボン酸エチルは、化学研究と創薬において重要です。 その誘導体は、さまざまな生物学的に重要な特性のために合成されており、医化学の進歩に貢献しています .
Safety and Hazards
作用機序
Target of Action
Ethyl 2-oxoindoline-5-carboxylate is a small molecule that has been shown to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating apoptosis, a programmed cell death process that is often targeted in anticancer drug development .
Mode of Action
The compound interacts with its targets by activating procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses and is known as the executioner caspase . By activating procaspase-3, Ethyl 2-oxoindoline-5-carboxylate induces apoptosis in cancer cells, leading to their death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, known as caspases . The activation of these pathways leads to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
Pharmacokinetics
The compound’s notable cytotoxicity toward human cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis . This effect is particularly pronounced in colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cell lines .
特性
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61394-49-8 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

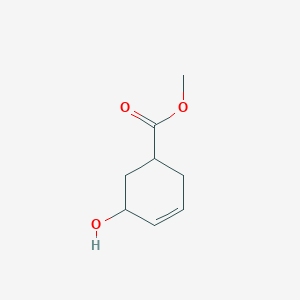
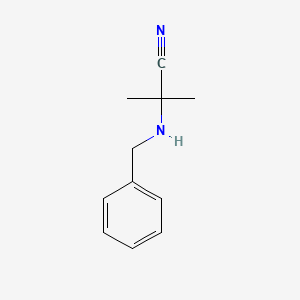

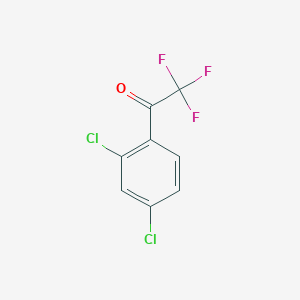
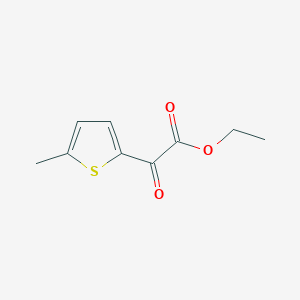
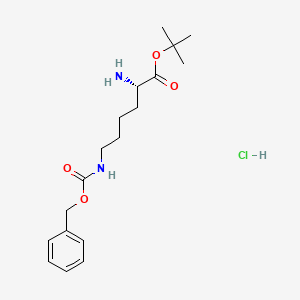
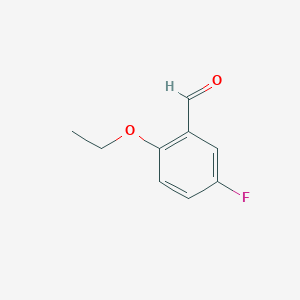
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

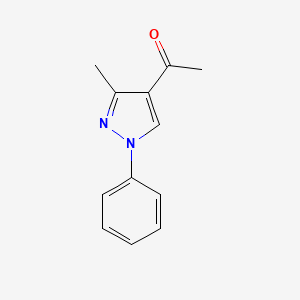
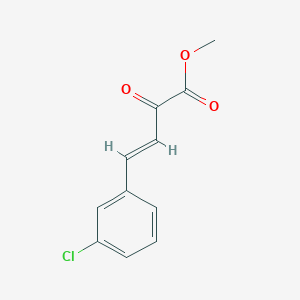

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
